molecular formula C7H4N2O6 B080315 2,3-Dinitrobenzoic acid CAS No. 15147-64-5

2,3-Dinitrobenzoic acid

Cat. No.: B080315
CAS No.: 15147-64-5
M. Wt: 212.12 g/mol
InChI Key: HCSBTDBGTNZOAB-UHFFFAOYSA-N
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Description

2,3-Dinitrobenzoic acid is an organic compound with the molecular formula C7H4N2O6. It is a derivative of benzoic acid, where two nitro groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its crystalline structure and is sparingly soluble in water . It is primarily used in various chemical reactions and research applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

2,3-Dinitrobenzoic acid is known to participate in various biochemical reactions. It is an organic Lewis acid possessing both carboxyl and nitro groups

Molecular Mechanism

It’s known that the compound can participate in various chemical reactions due to the presence of nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dinitrobenzoic acid can be synthesized through the nitration of benzoic acid. The nitration process involves the reaction of benzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dinitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Reduction: 2,3-Diaminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2,3-Dinitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    3,5-Dinitrobenzoic Acid: Similar in structure but with nitro groups at the 3rd and 5th positions.

    2,4-Dinitrobenzoic Acid: Nitro groups at the 2nd and 4th positions.

    2,6-Dinitrobenzoic Acid: Nitro groups at the 2nd and 6th positions.

Comparison: 2,3-Dinitrobenzoic acid is unique due to the specific positioning of its nitro groups, which influences its reactivity and properties. Compared to 3,5-dinitrobenzoic acid, it has different solubility and reactivity profiles, making it suitable for distinct applications. The specific arrangement of nitro groups in this compound allows for unique interactions in chemical and biological systems, highlighting its importance in research and industrial applications .

Biological Activity

2,3-Dinitrobenzoic acid (DNBA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by two nitro groups (-NO2) attached to a benzoic acid framework. Its chemical structure can be represented as follows:

C7H4N2O4\text{C}_7\text{H}_4\text{N}_2\text{O}_4

This structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of DNBA and its derivatives. For instance, research indicates that certain derivatives exhibit potent antifungal activity against species such as Candida albicans, with Minimum Inhibitory Concentrations (MIC) as low as 125 µg/mL for some derivatives . The mechanism of action appears to involve disruption of the fungal cell membrane and interference with ergosterol synthesis, a vital component of fungal cell membranes.

CompoundMIC (µg/mL)Target Organism
Ethyl 3,5-dinitrobenzoate125Candida albicans
Propyl 3,5-dinitrobenzoate100Candida krusei
Propyl 3,5-dinitrobenzoate500Candida tropicalis

Anticancer Activity

The anticancer potential of DNBA has also been explored. Studies involving metal complexes of DNBA have shown promising results against various cancer cell lines. For example, complexes formed with transition metals demonstrated enhanced cytotoxicity compared to free ligands. The IC50 values indicated that these complexes were more effective in inhibiting cancer cell proliferation than DNBA alone .

The biological activity of DNBA can be attributed to several mechanisms:

  • Enzymatic Bioreduction : Nitro groups in DNBA can undergo reduction by nitroreductase enzymes in microbial cells, leading to the formation of reactive intermediates that damage cellular components .
  • Cell Membrane Disruption : Derivatives of DNBA have been shown to disrupt the integrity of microbial cell membranes, leading to cell death.
  • Inhibition of Protein Degradation Pathways : Some studies suggest that DNBA and its derivatives may enhance proteasomal and lysosomal activity in human cells, which could contribute to their therapeutic effects against cancer .

Case Studies

  • Antifungal Activity : A study on various ester derivatives derived from 3,5-dinitrobenzoic acid demonstrated significant antifungal properties against multiple Candida species. The study utilized microdilution methods to determine MIC values and elucidated potential mechanisms involving ergosterol synthesis inhibition .
  • Cytotoxicity Against Cancer Cells : Research on metal complexes involving DNBA showed that these complexes could significantly reduce the viability of breast cancer cells. The study utilized the MTT assay to evaluate cytotoxic effects, revealing that the complexes had lower IC50 values compared to free DNBA .

Properties

IUPAC Name

2,3-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSBTDBGTNZOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934265
Record name 2,3-Dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15147-64-5
Record name 15147-64-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: Why was 2,3-Dinitrobenzoic acid used in the study of the natural product 2-(1-hydroxyethyl)-3-methyl-4-butanolide?

A1: The natural product 2-(1-hydroxyethyl)-3-methyl-4-butanolide, isolated from the mushroom Creolophus pergameneus, proved difficult to crystallize []. To overcome this, researchers modified the hydroxyl group of the compound by reacting it with this compound. This derivatization aimed to produce a derivative with enhanced crystallinity. The successful formation of single crystals of the 2,3-Dinitrobenzoyl derivative, namely 2-(1-(2,4-Dinitrobenzoyloxy)ethyl)-3-methyl-4-butanolide, allowed for its structural characterization using X-ray crystallography [].

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